molecular formula C11H12N2OS3 B512743 12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione CAS No. 221225-94-1

12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione

Cat. No.: B512743
CAS No.: 221225-94-1
M. Wt: 284.4g/mol
InChI Key: KGTUOCNOFHHETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione is a complex heterocyclic compound that features a unique fusion of pyrano, thieno, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or thioethers .

Scientific Research Applications

6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione is unique due to its fused ring system, which combines pyrano, thieno, and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

221225-94-1

Molecular Formula

C11H12N2OS3

Molecular Weight

284.4g/mol

IUPAC Name

12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione

InChI

InChI=1S/C11H12N2OS3/c1-11(2)3-5-6(4-14-11)17-9-7(5)8(15)12-10(16)13-9/h3-4H2,1-2H3,(H2,12,13,15,16)

InChI Key

KGTUOCNOFHHETF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=S)NC(=S)N3)C

Isomeric SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)S)S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.